![molecular formula C16H13ClN4O2S B1224487 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide CAS No. 860651-57-6](/img/structure/B1224487.png)

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as alpha amino acid amides . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds often involves heterocyclization via click 1,3-dipolar cycloaddition . The synthesis of new hybrid molecules involves reacting azide derivatives with the corresponding acetylated glycosyl terminal acetylenes .Molecular Structure Analysis

The molecular structure of similar compounds can be found in databases like PubChem . The InChI code and Canonical SMILES can provide a detailed view of the molecular structure .Chemical Reactions Analysis

The reactions of similar compounds with strong bases have been described . For instance, esters with electron-donating and dialkylamino substituents undergo novel ring transformations on treatment with NaH, BuOK, or MeONa in DMF .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in databases like PubChem . For instance, the molecular weight, XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, and Rotatable Bond Count are some of the properties listed .Applications De Recherche Scientifique

Anticancer Activity

Benzisoxazole derivatives have been identified to exhibit promising anticancer properties. The compound , with its benzisoxazole core, may be involved in the synthesis of new anticancer agents. Its structural similarity to known anticancer molecules suggests potential efficacy in inhibiting cancer cell growth and proliferation .

Antimicrobial Properties

The structural motif of benzisoxazole is known to confer antimicrobial activity. As such, this compound could be utilized in the development of new antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens .

Anti-inflammatory Uses

Benzisoxazole derivatives are also recognized for their anti-inflammatory effects. This compound could be explored for its utility in treating inflammatory conditions, possibly acting through the inhibition of inflammatory cytokines or signaling pathways .

Anticonvulsant Applications

Given the benzisoxazole framework’s history in anticonvulsant drug development, this compound might serve as a lead structure for the synthesis of novel anticonvulsant medications, which could help manage seizure disorders .

Anti-glycation Effects

The compound’s benzisoxazole component has been associated with anti-glycation activity, which is crucial in preventing the formation of advanced glycation end-products (AGEs). This application could be significant in researching and managing diabetic complications .

Drug Discovery and Pharmacophore Development

The benzisoxazole scaffold is a valuable pharmacophore in drug discovery. This compound could be a key intermediate in the design and synthesis of diverse pharmacologically active molecules, aiding in the discovery of new therapeutic agents .

Functional Material Synthesis

Benzisoxazole derivatives, including this compound, can be extended for use in the fabrication of a spectrum of functional materials in synthetic chemistry, which may have applications in various industrial processes .

Antipsychotic Drug Design

The compound’s structural features are reminiscent of antipsychotic drugs like risperidone, which contains a benzisoxazole ring. Therefore, it could be investigated for its potential use in the development of new antipsychotic medications .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Benzisoxazole derivatives have been reported to exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . The specific targets would depend on the exact biological activity being exhibited.

Mode of Action

Benzisoxazole molecules have been extensively used as a starting material for different mechanistic approaches in drug discovery . The interaction with its targets and the resulting changes would depend on the specific biological activity of the compound.

Biochemical Pathways

Given the wide range of biological activities associated with benzisoxazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Given the broad range of biological activities associated with benzisoxazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .

Propriétés

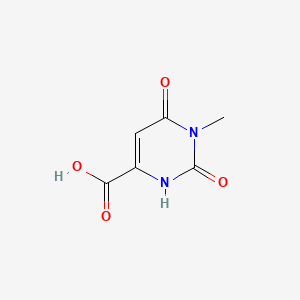

IUPAC Name |

1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2S/c17-10-5-7-11(8-6-10)18-16(24)20-19-15(22)9-13-12-3-1-2-4-14(12)23-21-13/h1-8H,9H2,(H,19,22)(H2,18,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNYVVQWXXJYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)NNC(=S)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324166 | |

| Record name | 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824384 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide | |

CAS RN |

860651-57-6 | |

| Record name | 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1224404.png)

![1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-](/img/structure/B1224415.png)

![2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]-N-(phenylmethyl)acetamide](/img/structure/B1224419.png)

![(2S)-2-[[(2-chlorophenyl)-oxomethyl]amino]-3-methylbutanoic acid (6-nitro-4H-1,3-benzodioxin-8-yl)methyl ester](/img/structure/B1224420.png)

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea](/img/structure/B1224421.png)

![5-[(2-chlorophenyl)hydrazo]-3,3-bis(hydroxymethyl)-2H-1,4-oxazin-6-one](/img/structure/B1224426.png)

![(4Z)-4-[[4-(difluoromethoxy)phenyl]methylidene]-2-(3-methylphenyl)isoquinoline-1,3-dione](/img/structure/B1224428.png)

![2-[[(3-Methylphenyl)-oxomethyl]amino]benzoic acid (3,5-dimethyl-4-isoxazolyl)methyl ester](/img/structure/B1224430.png)

![5-Methyl-4-(4-methylphenyl)-2-[[2-[(1-methyl-5-tetrazolyl)thio]-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224431.png)

![2-[[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-6-ethyl-5-methyl-3-pyridinecarbonitrile](/img/structure/B1224432.png)